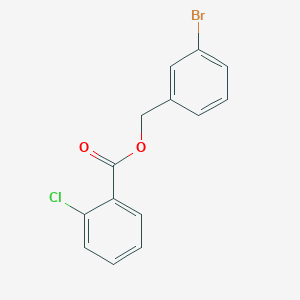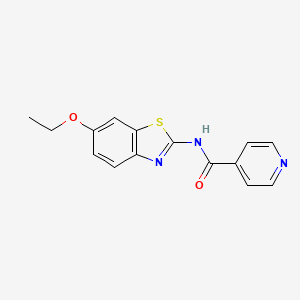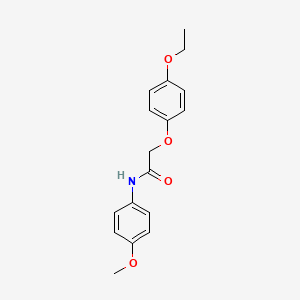
3-bromobenzyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzyl 2-chlorobenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 3-bromobenzyl alcohol and 2-chlorobenzoic acid. This compound is characterized by the presence of both bromine and chlorine atoms attached to aromatic rings, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3-bromobenzyl 2-chlorobenzoate involves the direct esterification of 3-bromobenzyl alcohol with 2-chlorobenzoic acid. This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is driven by the removal of water, often achieved through azeotropic distillation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product. The choice of catalyst and reaction conditions may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzoic acids or other oxidized products.
Reduction: Formation of benzyl alcohols or other reduced derivatives.
Scientific Research Applications
3-Bromobenzyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, liquid crystals, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-bromobenzyl 2-chlorobenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In oxidation reactions, the benzylic position is oxidized, resulting in the formation of carboxylic acids or other oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoyl Chloride: Similar in structure but contains a carbonyl chloride group instead of an ester group.
2-Chlorobenzyl Bromide: Contains a benzyl bromide group instead of an ester group.
3-Bromo-2-chlorobenzoic Acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
3-Bromobenzyl 2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms attached to aromatic rings, combined with an ester linkage
Properties
IUPAC Name |
(3-bromophenyl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLRKTOZJGIHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-N-cyclopentyl-5-N-methyl-5-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5656848.png)
![2-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5656852.png)
![methyl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B5656860.png)
![8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5656867.png)

![1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5656894.png)

![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5656907.png)
![1-acetyl-N-[3-(4-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5656911.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5656915.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5656916.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5656925.png)
![3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5656927.png)
